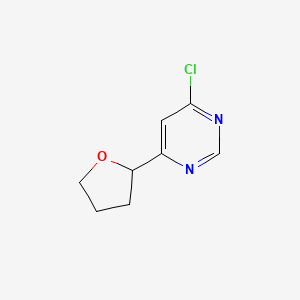

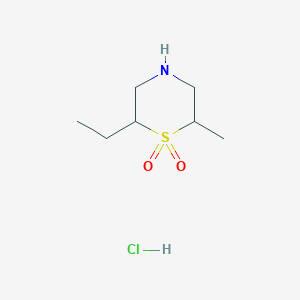

![molecular formula C8H6BrN3O2 B1435716 Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823420-32-1](/img/structure/B1435716.png)

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Übersicht

Beschreibung

“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1823420-32-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using different pathways . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is represented by the Inchi Code: 1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 .

Physical And Chemical Properties Analysis

“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Synthesis of Antiviral and Antimicrobial Compounds

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives have been utilized in the synthesis of compounds with antiviral and antimicrobial activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown activity against human cytomegalovirus and herpes simplex virus type 1, highlighting their potential in antiviral therapy (Saxena, Coleman, Drach, & Townsend, 1990) [https://consensus.app/papers/synthesis-activity-saxena/8c5bbebba18759e88e86d357318f8d79/?utm_source=chatgpt]. Additionally, compounds synthesized from pyrazolo[1,5-a]pyrimidine have exhibited antimicrobial properties, suggesting their use in combating microbial infections (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009) [https://consensus.app/papers/synthesis-activity-methyl7arylheteryl62thienoyl47-gein/fbeffcc6782558bf85be645755d5f681/?utm_source=chatgpt].

Development of Anticancer Agents

Research into pyrazolo[1,5-a]pyrimidine derivatives has also extended into the anticancer domain. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activity, showing potential as therapeutic agents against various cancer types. These findings underscore the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing new anticancer medications (Rahmouni et al., 2016) [https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].

Fungicidal Applications

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, highlights the use of these compounds in agriculture. These derivatives exhibit significant fungicidal activity against Basidiomycete species, indicating their potential in protecting crops from fungal diseases (Huppatz, 1985) [https://consensus.app/papers/systemic-fungicides-synthesis-pyrazolo15apyrimidine-huppatz/994f245159c85a4eb401ce6841a619ac/?utm_source=chatgpt].

Advances in Synthetic Chemistry

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a pivotal intermediate in synthetic chemistry for constructing complex molecules. Its reactivity has been exploited to synthesize diverse heterocyclic compounds with potential applications in drug development and material science (Denislamova, Bubnov, Aliev, & Maslivets, 2011) [https://consensus.app/papers/fivemembered-23dioxo-heterocycles-lxxx-recyclization-denislamova/70894b2de5a85663a9d0853b64097dc4/?utm_source=chatgpt].

Safety And Hazards

The safety information for “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” includes several precautionary statements. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection . If swallowed, it is advised to call a POISON CENTER or doctor/physician if you feel unwell . If it gets in the eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used as a scaffold for combinatorial library design and drug discovery . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name |

methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZJFOQCUQDFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)

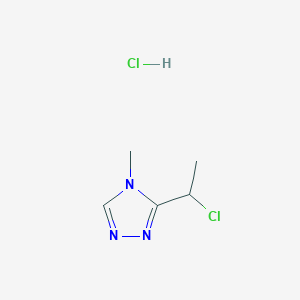

![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)

![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)

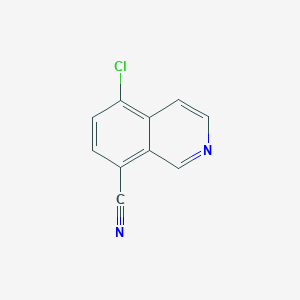

![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)

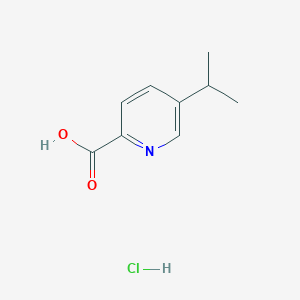

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)